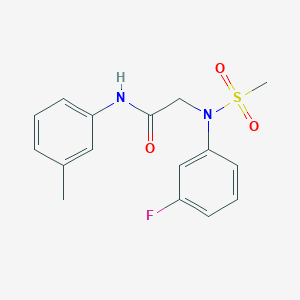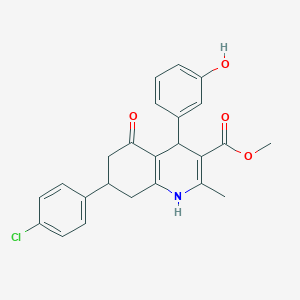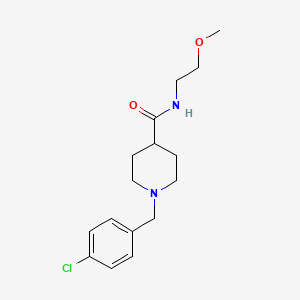
2-(2-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one, also known as DMBO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBO belongs to the family of benzoxazinones, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
科学研究应用
Anti-Inflammatory and Analgesic Effects
3-(2-chlorophenyl)propionic acid: exhibits anti-inflammatory and analgesic properties. Researchers have explored its potential as a nonsteroidal anti-inflammatory drug (NSAID) due to its ability to inhibit cyclooxygenase (COX) enzymes. By reducing inflammation and pain, it could serve as an alternative to traditional NSAIDs .
Herbicidal Activity
The compound’s benzoxazinone scaffold contributes to its herbicidal effects. It interferes with plant growth by inhibiting key enzymes involved in biosynthetic pathways. Researchers investigate its use as a natural herbicide or as a lead compound for developing new herbicides .
Antimicrobial Properties
Studies have explored the antimicrobial potential of 3-(2-chlorophenyl)propionic acid against bacteria, fungi, and other pathogens. Its mechanism of action involves disrupting cell membranes or interfering with essential metabolic processes. Further research aims to optimize its efficacy and safety .
Anticancer Activity
The compound’s unique structure has drawn attention in cancer research. It may inhibit tumor growth by affecting cell cycle progression, inducing apoptosis, or modulating signaling pathways. Scientists investigate its potential as an adjunct therapy or chemopreventive agent .
Photophysical Applications
The benzoxazinone moiety exhibits interesting photophysical properties, including fluorescence. Researchers explore its use in sensors, imaging agents, and optoelectronic devices. By fine-tuning its structure, it could find applications in fluorescence-based assays or as a fluorescent probe .
Synthetic Intermediates
3-(2-chlorophenyl)propionic acid: serves as a valuable synthetic intermediate. Chemists utilize it to create more complex molecules through functional group transformations. Its versatility allows for diverse applications in organic synthesis .
作用机制
Target of Action
It’s structurally similar to cenobamate, which is a voltage-gated sodium channel (vgsc) blocker . VGSCs play a crucial role in the generation and propagation of action potentials in neurons, thus influencing neuronal excitability.
Mode of Action
As a VGSC blocker, 2-(2-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one likely interacts with its targets by selectively blocking the inactivated state of VGSCs, preferentially inhibiting persistent sodium current . This inhibition can reduce the excitability of neurons, potentially leading to therapeutic effects in conditions characterized by neuronal hyperexcitability.
Pharmacokinetics
Structurally similar compounds like cenobamate have a bioavailability of ≥88%, are mainly metabolized via glucuronidation, and are primarily excreted via urine . The elimination half-life is around 50-60 hours .
属性
IUPAC Name |
2-(2-chlorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-9-7-10(2)14-12(8-9)16(19)20-15(18-14)11-5-3-4-6-13(11)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPHSMHLAJDVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B4882253.png)
![1-[(4-chlorophenoxy)acetyl]-4-cyclohexylpiperazine oxalate](/img/structure/B4882264.png)
![N-(4-bromophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4882267.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(phenylthio)propanamide](/img/structure/B4882283.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882286.png)

![N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4882311.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromo-6-methoxyphenyl benzoate](/img/structure/B4882312.png)


![2-chloro-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4882329.png)